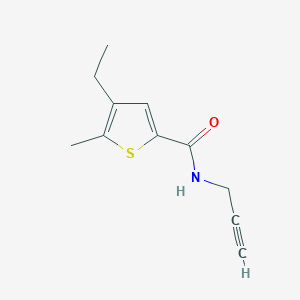
4-ethyl-5-methyl-N-prop-2-ynylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-methyl-N-prop-2-ynylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as AM404, and it is a synthetic analog of the endocannabinoid anandamide. AM404 has been found to exhibit various biochemical and physiological effects, and it has been studied extensively to understand its mechanism of action and potential applications.
Mechanism of Action
The mechanism of action of AM404 involves the inhibition of the anandamide transporter protein, which is responsible for the reuptake of anandamide into the presynaptic neuron. By inhibiting this transporter protein, AM404 increases the levels of anandamide in the synaptic cleft, which can then bind to the CB1 and CB2 receptors and produce various effects.
Biochemical and Physiological Effects:
AM404 has been found to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. In preclinical studies, AM404 has been shown to reduce pain sensation and inflammation in various animal models. Additionally, AM404 has been found to protect neurons from oxidative stress and reduce the severity of neurological disorders such as Parkinson's disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
AM404 has several advantages for use in laboratory experiments, including its high potency and selectivity for the anandamide transporter protein. However, the synthesis of AM404 is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the use of AM404 in laboratory experiments requires careful consideration of the potential side effects and interactions with other compounds.
Future Directions
There are several potential future directions for research on AM404, including its potential applications in the treatment of pain, inflammation, and neurological disorders. Additionally, further studies are needed to understand the long-term effects of AM404 and its potential interactions with other compounds. The development of new synthesis methods and analogs of AM404 could also lead to the discovery of new compounds with improved potency and selectivity. Overall, the study of AM404 has the potential to lead to significant advancements in the field of neuroscience and medicine.
Synthesis Methods
The synthesis of AM404 involves several steps, including the preparation of 4-ethyl-5-methylthiophene-2-carboxylic acid and the subsequent conversion of this compound to the corresponding amide derivative. The final step involves the reaction of the amide with propargyl bromide to yield AM404. The synthesis of AM404 is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
AM404 has been studied extensively in the field of neuroscience due to its potential role in modulating the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control. AM404 has been found to inhibit the reuptake of anandamide, which is an endogenous cannabinoid that binds to the CB1 and CB2 receptors in the brain. This inhibition leads to an increase in the levels of anandamide, which can modulate the endocannabinoid system and produce various effects.
properties
IUPAC Name |
4-ethyl-5-methyl-N-prop-2-ynylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-4-6-12-11(13)10-7-9(5-2)8(3)14-10/h1,7H,5-6H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFAQNLZCMNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-prop-2-ynylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)



